Hydrogen-Bond Acceptor Count Differentiation
4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol possesses three hydrogen-bond acceptor (HBA) sites (furan oxygen, piperidine nitrogen, and C2–OH oxygen) compared to only two HBA sites in the parent compound 4-(furan-2-yl)piperidine, which lacks the hydroxyl group [1]. This quantitative difference in HBA count directly impacts predicted aqueous solubility and target-binding pharmacophore complementarity.
| Evidence Dimension | Hydrogen Bond Acceptor Count (computed) |
|---|---|
| Target Compound Data | 3 HBA |
| Comparator Or Baseline | 4-(Furan-2-yl)piperidine (CAS 752965-76-7): 2 HBA |
| Quantified Difference | +1 HBA (50% increase) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem) for target; published vendor data for comparator |
Why This Matters
The additional HBA capacity expands the range of potential receptor interactions and alters solubility, which can be decisive when selecting a lead-like scaffold for fragment-based or HTS-driven programs.
- [1] PubChem. 4-(Furan-2-yl)-1,6-dimethylpiperidin-2-ol, CID 137702264. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/137702264 (accessed May 2026). View Source
